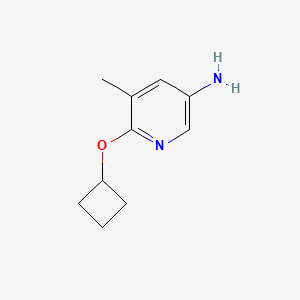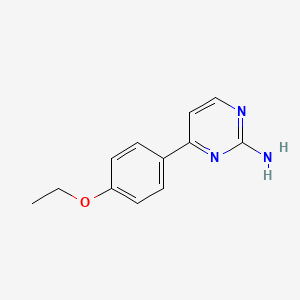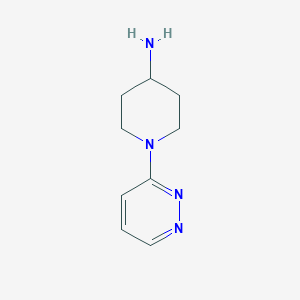![molecular formula C12H22N2O2 B1399749 tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate CAS No. 915795-05-0](/img/structure/B1399749.png)
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
概要
説明
“tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate” is a chemical compound with the CAS Number: 351369-07-8 . It has a molecular weight of 226.32 . The compound is typically stored at 4 degrees Celsius and is available in oil form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ((5-azaspiro [2.4]heptan-7-yl)methyl)carbamate . The InChI code is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-6-13-8-12(9)4-5-12/h9,13H,4-8H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is an oil and is stored at 4 degrees Celsius . It has a molecular weight of 226.32 .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Routes and Derivation
Meyers et al. (2009) describe efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate. This compound provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Enantioselective Preparation for Proline Scaffolds
López et al. (2020) highlight the catalytic and enantioselective preparation of a related compound, leading to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).
Isomorphous Crystal Structures and Bonding
Baillargeon et al. (2017) studied the crystal structures of related carbamate compounds, demonstrating the interplay of hydrogen and halogen bonds involving the carbonyl group, which is significant for understanding molecular interactions in this class of compounds (Baillargeon et al., 2017).
Cycloaddition Reactions
Molchanov and Tran (2013) explored the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with tert-butyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the compound's potential in forming diverse and structurally complex molecules (Molchanov & Tran, 2013).
Boc Protecting Group Introduction
Rao et al. (2017) describe a new reagent for introducing the Boc protecting group to amines, relevant to the synthesis of compounds like tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate, thus enabling more efficient syntheses (Rao et al., 2017).
Absolute Configuration Determination via NMR
Jakubowska et al. (2013) utilized NMR spectroscopy for determining the absolute configurations of related compounds, which is crucial for understanding the stereochemical aspects of similar molecules (Jakubowska et al., 2013).
Biological Applications and Studies
- Potent Antibacterial Activity: Odagiri et al. (2013) synthesized novel compounds structurally related to tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate, exhibiting potent in vitro antibacterial activity against respiratory pathogens, including multidrug-resistant strains, showcasing the therapeutic potential of similar compounds (Odagiri et al., 2013).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLVLQHHOVKCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC12CC2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



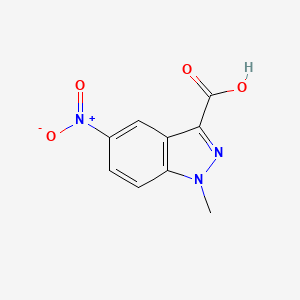
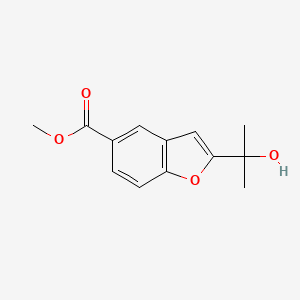
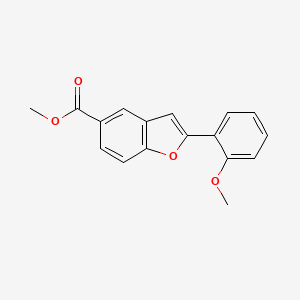
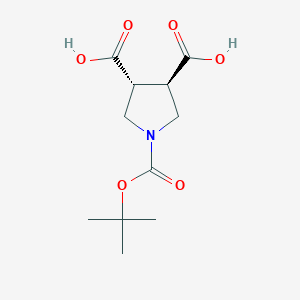
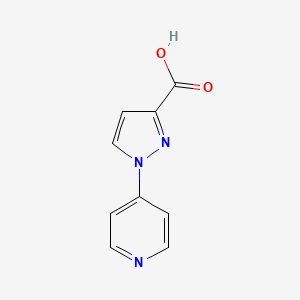
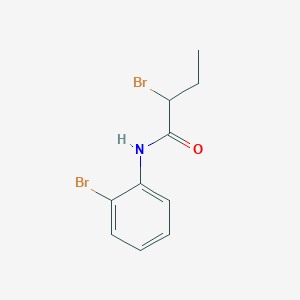
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
